1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Description
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene is a nitroaromatic compound featuring a cyclohexyl ring substituted with a 2,4-dinitrophenyl group and a cyclohexylcarbonyloxyimino moiety. This structure combines electron-withdrawing nitro groups with a sterically bulky cyclohexylcarbonyl group, influencing its chemical reactivity and physical properties.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h10-13,15H,1-9H2/b20-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQCKTQMMULLAQ-LVZFUZTISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene typically involves multiple steps, starting with the preparation of the cyclohexylcarbonyl precursor. The key steps include:
Formation of the Cyclohexylcarbonyl Precursor: This involves the reaction of cyclohexanone with a suitable reagent to introduce the carbonyl group.
Oxime Formation: The cyclohexylcarbonyl compound is then reacted with hydroxylamine to form the oxime.
Nitration: The final step involves the nitration of the benzene ring to introduce the nitro groups.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The oxime and nitro groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
- Key Difference: Replaces cyclohexylcarbonyl with an anilinocarbonyl group.
- However, reduced steric bulk compared to cyclohexyl may enhance reactivity in nucleophilic environments .
1-(2-{[(4-Methoxybenzoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
- Key Difference : Substitutes cyclohexylcarbonyl with 4-methoxybenzoyl.
- Impact : The electron-donating methoxy group decreases electrophilicity at the benzene ring, which may reduce reactivity in electrophilic substitution reactions. This derivative shows a molar mass of 413.38 g/mol, slightly lower than the target compound’s estimated mass (~435 g/mol) .
1-[2-(([(Ethylamino)carbonyl]oxy)imino)cyclohexyl]-2,4-dinitrobenzene
- Key Difference : Utilizes an ethylcarbamate group instead of cyclohexylcarbonyl.
- Its molar mass (350.33 g/mol) is significantly lower, suggesting reduced thermal stability compared to the target compound .
Chalcogen Replacement in the Linkage Group
1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene
- Key Difference: Replaces the oxyimino oxygen with selenium (Se).
- Impact: Selenium’s larger atomic radius and lower electronegativity increase lipophilicity, enhancing membrane permeability. However, this substitution may also raise toxicity concerns, as seen in organoselenium compounds .
1-[(2R)-2-Chlorocyclohexyl]sulfanyl-2,4-dinitrobenzene
- Key Difference : Substitutes oxygen with sulfur (S).
- Impact: The sulfanyl group (-S-) increases resistance to hydrolysis compared to oxyimino linkages, improving environmental persistence. The chiral chlorocyclohexyl group (2R configuration) may lead to stereoselective interactions in biological systems .
Functional Group Modifications
2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-, 2-(2,4-dinitrophenyl)hydrazone
- Key Difference: Replaces the oxyimino group with a hydrazone (-NH-N=) linkage.
- Impact: Hydrazones are prone to hydrolysis under acidic conditions but exhibit stronger coordination with metal ions, making them useful in chelation therapy or catalysis. This derivative’s cyclohexenone core introduces additional conjugation, altering UV-Vis absorption profiles .
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate
- Key Difference : Incorporates a 2,4-dichlorobenzoate group.
- With a molar mass of 452.24 g/mol, this compound is heavier and likely more lipophilic than the target .
Biological Activity
1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene, also known by its CAS number 383147-12-4, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.
The molecular formula of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene is C19H23N3O6, with a molecular weight of 375.381 g/mol. The compound features a dinitrobenzene moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O6 |
| Molecular Weight | 375.381 g/mol |
| CAS Number | 383147-12-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.
Case Studies and Research Findings
- Antitumor Activity : A study published in PubChem indicates that compounds with similar structures have exhibited antitumor properties. The dinitrobenzene group is known for its role in cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : Research has shown that derivatives of dinitrobenzene can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. This inhibition could provide insights into potential therapeutic applications for inflammatory diseases .
- Quantitative Assessments : The Probe Miner resource has been utilized to assess the suitability of various chemical probes, including those similar to 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene, for target validation in biomedical research . This resource emphasizes the importance of objective assessments in selecting compounds for further study.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
